molecular formula C12H18ClNO2 B4138036 ethyl 4-amino-3-phenylbutanoate hydrochloride

ethyl 4-amino-3-phenylbutanoate hydrochloride

Cat. No.: B4138036
M. Wt: 243.73 g/mol
InChI Key: SCFBXZLOEPXJRJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-phenylbutanoate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is an ester derivative of 4-amino-3-phenylbutanoic acid, commonly referred to as phenibut. This compound is often studied for its potential pharmacological properties, including its anticonvulsant and anxiolytic effects .

Preparation Methods

The synthesis of ethyl 4-amino-3-phenylbutanoate hydrochloride typically involves the esterification of 4-amino-3-phenylbutanoic acid. One common method uses N,N’-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like high-performance liquid chromatography . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Ethyl 4-amino-3-phenylbutanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-amino-3-phenylbutanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-phenylbutanoate hydrochloride involves its interaction with the central nervous system. It is believed to act as a GABA receptor agonist, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, which may explain its potential anxiolytic and anticonvulsant properties . The compound may also interact with other molecular targets and pathways, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

Ethyl 4-amino-3-phenylbutanoate hydrochloride is similar to other compounds such as:

Properties

IUPAC Name

ethyl 4-amino-3-phenylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFBXZLOEPXJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CN)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-cyano-3-phenylpropanoate 2 (9.27 g, 45.6 mmol) in ethanol (70 mL) was added concentrated hydrochloric acid (2.4 mL) followed by 10% palladium on carbon (1.0 g) and the reaction hydrogenated at 80 psi for 18 h. The mixture was filtered through celite and concentrated in vacuo. The residue was triturated in ether and filtered to give 2 (4.97 g in 2 crops, 45%) as a white solid.
Quantity
9.27 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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